

Spectroscopic Data for C11H16N2O2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B152649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the molecular formula C11H16N2O2, focusing on two prominent isomers: the local anesthetic Lidocaine and the muscarinic receptor agonist Pilocarpine. This document is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

The molecular formula C11H16N2O2 represents multiple chemical entities with distinct pharmacological properties. Understanding the spectroscopic characteristics of these isomers is fundamental for their identification, characterization, and quality control in pharmaceutical formulations. This guide presents a detailed analysis of Lidocaine and Pilocarpine using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Presentation

The following sections summarize the key quantitative spectroscopic data for Lidocaine and Pilocarpine in structured tables for ease of comparison and reference.

Lidocaine

Chemical Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Structure:

Table 1: ^1H NMR Spectroscopic Data for Lidocaine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.92	s	1H	-NH-
7.09	m	3H	Aromatic CH
3.22	s	2H	$-\text{C}(=\text{O})\text{CH}_2-$
2.68	q	4H	$-\text{N}(\text{CH}_2\text{CH}_3)_2$
2.23	s	6H	Ar-CH ₃
1.13	t	6H	$-\text{N}(\text{CH}_2\text{CH}_3)_2$

Solvent: CDCl_3 , Frequency: 400 MHz[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for Lidocaine

Chemical Shift (δ) ppm	Assignment
170.5	C=O
135.4	Aromatic C (quaternary)
134.8	Aromatic C (quaternary)
128.3	Aromatic CH
127.1	Aromatic CH
57.5	-C(=O)CH ₂ -
50.2	-N(CH ₂ CH ₃) ₂
18.7	Ar-CH ₃
12.7	-N(CH ₂ CH ₃) ₂

Solvent: CDCl₃, Frequency: 100 MHz[2]

Table 3: IR Spectroscopic Data for Lidocaine

Wavenumber (cm ⁻¹)	Functional Group Assignment
3385, 3451	N-H stretching
3030	Aromatic C-H stretching
2970	Aliphatic C-H stretching
1655	C=O stretching (Amide I)
1540	N-H bending (Amide II)
1470	C=C stretching (aromatic)

Sample Preparation: KBr pellet[3][4]

Table 4: Mass Spectrometry Data for Lidocaine

m/z	Interpretation
235	$[\text{M}+\text{H}]^+$ (Monoprotonated molecule)
86	Base peak, $[\text{CH}_2\text{N}(\text{CH}_2\text{CH}_3)_2]^+$ fragment

Ionization Method: Electrospray Ionization (ESI)[5]

Table 5: UV-Vis Spectroscopic Data for Lidocaine

Wavelength (λ_{max})	Solvent
263 nm	Acidic pH

[6][7]

Pilocarpine

Chemical Name: (3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

Structure:

 [Pilocarpine Structure](#)

Table 6: ^1H NMR Spectroscopic Data for Pilocarpine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.55	s	1H	Imidazole CH
6.85	s	1H	Imidazole CH
4.20	t	1H	-OCH-
3.65	s	3H	N-CH ₃
2.85	m	2H	-CH ₂ - (imidazole side chain)
2.40	m	1H	-CH- (lactone ring)
2.20	m	1H	-CH- (lactone ring)
1.85	m	2H	-CH ₂ - (ethyl group)
1.00	t	3H	-CH ₃ (ethyl group)

Solvent: CDCl₃, Frequency: 400 MHz

Table 7: ¹³C NMR Spectroscopic Data for Pilocarpine Hydrochloride

Chemical Shift (δ) ppm	Assignment
178.0	C=O (lactone)
136.0	Imidazole C
129.0	Imidazole C
118.0	Imidazole C
72.0	-OCH-
44.0	-CH- (lactone ring)
35.0	N-CH ₃
34.0	-CH ₂ - (imidazole side chain)
25.0	-CH- (lactone ring)
21.0	-CH ₂ - (ethyl group)
12.0	-CH ₃ (ethyl group)

Solvent: D₂O[8]

Table 8: IR Spectroscopic Data for Pilocarpine Hydrochloride

Wavenumber (cm ⁻¹)	Functional Group Assignment
3217	N-H stretching
2800-3150	C-H stretching
1765	C=O stretching (lactone)
1612	C=N stretching (imidazole)
1553	N-H bending

Sample Preparation: KBr pellet[9][10]

Table 9: Mass Spectrometry Data for Pilocarpine

m/z	Interpretation
209	$[M+H]^+$
95	Imidazole fragment

Ionization Method: ESI

Table 10: UV-Vis Spectroscopic Data for Pilocarpine

Wavelength (λ_{max})	Solvent
215 nm	Phosphate Buffer (pH 7.4)

[11][12]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O).
 - For ^{13}C NMR, a higher concentration is often required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[13]
 - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

- Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[14]
- Instrument Parameters (Typical for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
 - ^{13}C NMR:
 - Pulse Angle: 45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
 - Number of Scans: 1024 or more, depending on concentration.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the spectrum using the reference signal (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[15\]](#)
 - Place the mixture into a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[16\]](#)
- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Acquisition and Processing:
 - Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
 - Place the sample pellet in the sample holder and acquire the sample spectrum.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

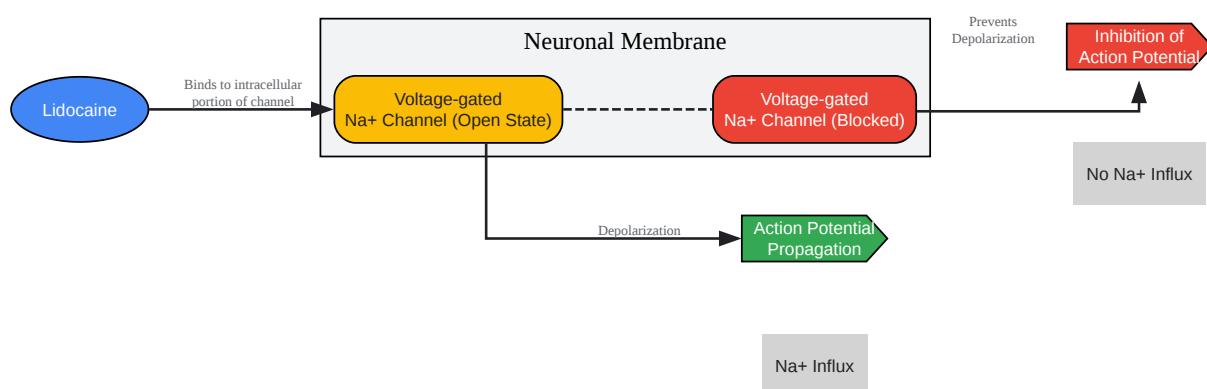
Objective: To determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Dissolve a small amount of the sample (typically ~10 µg/mL) in a suitable solvent, often a mixture of acetonitrile and water or methanol and water, sometimes with a small amount of formic acid or ammonium acetate to promote ionization.[17]
 - The solution is infused directly into the ion source or introduced via a liquid chromatography (LC) system.
- Instrument Parameters (Typical for ESI-MS):
 - Ionization Mode: Positive or negative ion mode, depending on the analyte. For Lidocaine and Pilocarpine, positive ion mode is typically used.
 - Capillary Voltage: 3-5 kV
 - Drying Gas (N₂) Flow Rate: 5-12 L/min
 - Drying Gas Temperature: 200-350 °C
 - Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
- Data Acquisition and Analysis:
 - Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
 - Analyze the fragmentation pattern to identify characteristic structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

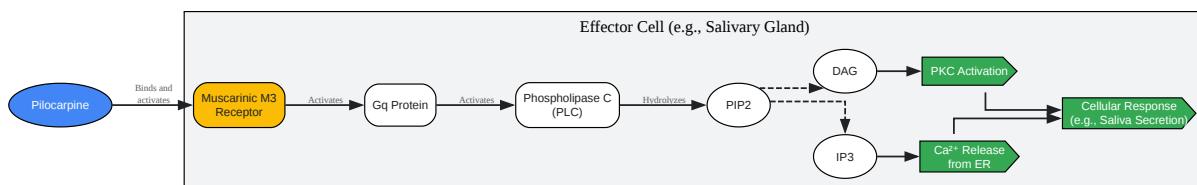
Objective: To quantify the concentration of a substance in solution by measuring its absorbance of UV or visible light.


Methodology:

- Sample Preparation:
 - Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, water, or buffer) of known concentration. The solvent should be transparent in the wavelength range of interest.[\[7\]](#)
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
 - Prepare the sample solution at a concentration expected to fall within the range of the standard solutions.
- Instrument Parameters:
 - Wavelength Range: Typically 200-400 nm for UV analysis.
 - Scan Speed: Medium.
 - Slit Width: 1-2 nm.
- Data Acquisition and Analysis:
 - Record a baseline spectrum using a cuvette filled with the solvent (blank).
 - Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λ_{max}).
 - Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
 - Determine the concentration of the analyte in the sample solution by interpolating its absorbance on the calibration curve.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Lidocaine and Pilocarpine.


Lidocaine Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Lidocaine as a sodium channel blocker.

Pilocarpine Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Pilocarpine's mechanism via the M3 muscarinic receptor.

Conclusion

This technical guide has provided a detailed compilation of spectroscopic data for Lidocaine and Pilocarpine, two important isomers with the molecular formula C11H16N2O2. The tabulated data, along with the standardized experimental protocols, offer a valuable resource for the identification, characterization, and quantitative analysis of these compounds. The visualized signaling pathways further elucidate their pharmacological mechanisms of action, providing a comprehensive reference for professionals in the fields of pharmaceutical science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.bu.edu [sites.bu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. rsc.org [rsc.org]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. azom.com [azom.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. iajps.com [iajps.com]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. ijpra.com [ijpra.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]

- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. uib.no [uib.no]
- To cite this document: BenchChem. [Spectroscopic Data for C11H16N2O2: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152649#spectroscopic-data-for-c11h16n2o2\]](https://www.benchchem.com/product/b152649#spectroscopic-data-for-c11h16n2o2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com